2-[(Pyridin-3-yl)methylidene]butanal
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-(pyridin-3-ylmethylidene)butanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9(8-12)6-10-4-3-5-11-7-10/h3-8H,2H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILMSHIJGWWXKI-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CN=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C1=CN=CC=C1)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Significance of Pyridin 3 Yl and α,β Unsaturated Aldehyde Scaffolds
The notable properties of 2-[(Pyridin-3-yl)methylidene]butanal are derived from the synergistic interplay of its two primary structural motifs: the pyridin-3-yl group and the α,β-unsaturated aldehyde scaffold.
The pyridin-3-yl group, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of biologically active compounds and functional materials. rsc.orgresearchgate.net The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor and a basic center, which allows for specific interactions with biological targets such as enzymes and receptors. researchgate.netresearchgate.net This has led to the incorporation of the pyridine scaffold in numerous FDA-approved drugs. rsc.orgresearchgate.net The substitution pattern of the pyridine ring is crucial, and the 3-position, as seen in this compound, offers a distinct electronic and steric environment compared to other positions.
The α,β-unsaturated aldehyde scaffold is a highly reactive and versatile functional group in organic synthesis. mdpi.comnih.gov The conjugation of the carbon-carbon double bond with the aldehyde group creates a polarized system, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a Michael addition. nih.gov This reactivity makes α,β-unsaturated aldehydes valuable building blocks for the construction of complex molecular architectures. benthamdirect.comeurekaselect.com They are widely employed in the synthesis of natural products, pharmaceuticals, and other fine chemicals. mdpi.comnih.gov
The combination of these two scaffolds in this compound results in a molecule with a rich chemical profile, poised for exploration in various research domains.
Emerging Research Applications of Methylidene Containing Butanal Derivatives
While research on 2-[(Pyridin-3-yl)methylidene]butanal itself is still nascent, the broader class of methylidene-containing butanal derivatives is gaining traction in several areas of chemical research. The exocyclic double bond, or methylidene group, introduces a point of reactivity that can be exploited for various chemical transformations.
One key area of application is in polymer chemistry , where the reactive double bond can participate in polymerization reactions to create novel polymers with tailored properties. The butanal backbone can also be modified to introduce other functional groups, further expanding the potential applications of the resulting materials.
In medicinal chemistry , methylidene-containing compounds are being investigated for their potential as bioactive agents. The α-methylene group, particularly when adjacent to a carbonyl, can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. This mechanism is the basis for the activity of several natural products and synthetic drugs. For instance, α-methylene-γ-butyrolactones are a class of natural products known for their diverse biological activities, including antifungal and antitumor effects. researchgate.netresearchgate.net
Furthermore, these derivatives serve as versatile synthetic intermediates . The methylidene group can undergo a variety of chemical reactions, including cycloadditions, hydrogenations, and oxidations, providing access to a wide array of more complex molecules. purkh.com The strategic placement of the methylidene group within the butanal framework allows for precise control over the stereochemistry and functionality of the resulting products.
Overview of Current Academic Research Focus for 2 Pyridin 3 Yl Methylidene Butanal
Direct Synthetic Routes and Optimization for this compound Formation
The direct synthesis of this compound involves a crossed-aldol condensation between pyridine-3-carboxaldehyde and butanal. byjus.comlearncbse.in In this reaction, butanal, which possesses α-hydrogens, acts as the nucleophile by forming an enolate, while pyridine-3-carboxaldehyde, lacking α-hydrogens, serves as the electrophile. byjus.com A primary challenge in this synthesis is minimizing the self-condensation of butanal, which can lead to the formation of 2-ethyl-2-hexenal (B1232207) as a significant byproduct. mdpi.com Achieving high selectivity for the desired crossed-aldol product necessitates careful selection of catalysts and optimization of reaction conditions.
The choice of catalyst is critical for directing the crossed-aldol condensation towards the formation of this compound. The catalyst must facilitate the deprotonation of butanal to form the reactive enolate intermediate while discouraging its self-condensation. Both base and acid catalysis can be employed, along with more advanced catalytic systems.
Base Catalysis: Traditional base catalysts such as sodium hydroxide (B78521) (NaOH) or piperidine (B6355638) are commonly used for aldol-type reactions. banglajol.info These catalysts promote the formation of the butanal enolate, which then attacks the carbonyl carbon of pyridine-3-carboxaldehyde. However, strong bases can also accelerate the rate of butanal self-condensation.
Heterogeneous Catalysis: Supported metal catalysts have shown efficacy in related reactions. For instance, copper catalysts supported on ceria-zirconia have been utilized for the cross-aldol condensation of acetone (B3395972) and butanal (generated in situ from n-butanol). mdpi.com In such a system, the catalyst performs a dual function: dehydrogenating an alcohol precursor to the aldehyde and providing basic sites for the subsequent condensation. This approach could be adapted for the target synthesis.
Organocatalysis: Amine-based organocatalysts, such as proline and its derivatives, can facilitate aldol (B89426) reactions through the formation of enamine intermediates. unipd.it Peptide-based catalysts have also been explored for reactions involving butanal and pyridine derivatives, demonstrating the potential for stereoselective control. researchgate.net
The performance of these catalysts is evaluated based on conversion of the starting materials, and more importantly, the selectivity and yield of the desired this compound product.
Table 1: Potential Catalyst Systems for the Synthesis of this compound This table is illustrative and based on methodologies for analogous crossed-aldol condensations.
| Catalyst Type | Example Catalyst | Role / Mechanism | Potential Advantages | Key Challenges |
|---|---|---|---|---|
| Homogeneous Base | Piperidine, NaOH | Promotes enolate formation from butanal. | Simple, readily available. | Low selectivity, promotes self-condensation. |
| Heterogeneous | Cu/CeO₂-ZrO₂ | Provides basic sites for condensation. mdpi.com | Catalyst recyclability, potential for flow chemistry. | May require higher temperatures. |
| Organocatalyst | L-Proline, Peptides | Forms reactive enamine intermediate with butanal. unipd.it | Mild reaction conditions, potential for asymmetry. | Catalyst loading and cost. |
Beyond the catalyst, optimizing reaction parameters is crucial for maximizing the yield of the target compound and ensuring high selectivity. Key conditions that require careful tuning include temperature, solvent, and the molar ratio of reactants. researchgate.net
Temperature: Lower temperatures generally favor the kinetic product and can help suppress side reactions, including the self-condensation of butanal. However, this may also lead to longer reaction times.
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Protic solvents like ethanol (B145695) can participate in the reaction, while aprotic solvents may offer better control. For green chemistry applications, water or solvent-free conditions are increasingly explored. bas.bg
Reactant Ratio: Using an excess of the electrophilic aldehyde (pyridine-3-carboxaldehyde) can help to ensure that the enolate formed from butanal preferentially reacts with it rather than with another molecule of butanal.
Method of Addition: A slow, controlled addition of butanal to a mixture of the catalyst and pyridine-3-carboxaldehyde can maintain a low concentration of the enolizable aldehyde, thereby minimizing self-condensation.
Systematic studies varying these parameters are essential to identify the optimal conditions for a given catalytic system. researchgate.net
Table 2: Key Reaction Parameters and Their Impact on Crossed-Aldol Condensation
| Parameter | Objective | Rationale |
|---|---|---|
| Temperature | Control selectivity | Lower temperatures can reduce the rate of undesired side reactions like butanal self-condensation. |
| Solvent | Influence reactivity and solubility | Aprotic solvents (e.g., THF, Toluene) can prevent the solvent from acting as a proton source/sink, while aqueous media offer a green alternative. bas.bg |
| Reactant Molar Ratio | Maximize cross-product formation | An excess of the non-enolizable aldehyde (pyridine-3-carboxaldehyde) increases the probability of the desired cross-reaction. |
| Addition Rate | Minimize self-condensation | Slow addition of the enolizable aldehyde (butanal) keeps its instantaneous concentration low, favoring reaction with the more abundant electrophile. |
| Catalyst Loading | Optimize efficiency and cost | The lowest effective amount of catalyst should be used to achieve a reasonable reaction rate without promoting side reactions. researchgate.net |
Expedient Synthesis of Pyridyl-Containing Methylidene Derivatives
A variety of robust synthetic methods exist for preparing pyridyl-containing methylidene derivatives, which are structural analogues of this compound. These methods provide access to a wide range of compounds with diverse functional groups.
The Knoevenagel condensation is a cornerstone reaction for forming C=C bonds, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. bas.bgorganic-chemistry.org This method is highly effective for synthesizing pyridyl-containing methylidene derivatives where the butanal moiety is replaced by a group with two electron-withdrawing functions.
Remarkably, the Knoevenagel condensation between pyridinecarbaldehydes and active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) can proceed efficiently even without a catalyst in an H₂O:EtOH mixture at room temperature, affording high yields of the desired products with E-selectivity. bas.bg A wide range of catalysts, including L-tyrosine, urea, and various metal-organic frameworks (MOFs), have also been developed to promote this transformation under mild and often environmentally benign conditions. banglajol.inforesearchgate.netacs.org
Table 3: Catalyst-Free Knoevenagel Condensation of Pyridine-3-Carboxaldehyde Data sourced from Moemeni et al. bas.bg
| Active Methylene Compound | Time (h) | Yield (%) |
|---|---|---|
| Malononitrile | 2 | 95 |
| Cyanoacetamide | 3 | 92 |
| Ethyl Cyanoacetate | 4 | 90 |
Advanced olefination strategies provide alternative routes to these structures. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for C=C bond formation. Recently, a novel strategy has been developed for the 4-alkylation of pyridines that utilizes a Wittig olefination-rearomatization sequence. nih.govresearchgate.net This method involves the activation of the pyridine nitrogen, formation of a dearomatized pyridylphosphonium ylide, and subsequent reaction with an aldehyde, offering a distinct approach to functionalized pyridines. nih.govresearchgate.netresearchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity and diversity. bohrium.com Several MCRs are employed for the de novo synthesis of highly substituted pyridine rings. acsgcipr.org Common strategies include the Hantzsch dihydropyridine (B1217469) synthesis and related methodologies, which typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. acsgcipr.org
The use of nanocatalysts, such as ZnO, MgO, and ZrO₂, has been shown to effectively promote one-pot, multicomponent syntheses of polysubstituted pyridines and related fused heterocycles in high yields under mild or solvent-free conditions. rsc.org These reactions offer significant advantages in terms of atom economy, procedural simplicity, and reduced waste generation, making them attractive for building libraries of structurally diverse pyridyl compounds. nih.gov
Table 4: Examples of Multicomponent Reactions for Pyridine Synthesis Data sourced from various reports. rsc.orgnih.gov
| Reactants | Catalyst | Product Type | Yield (%) |
|---|---|---|---|
| Benzaldehyde, Ethyl Acetoacetate, Ammonium (B1175870) Acetate | ZnO NPs (solvent-free) | 1,4-Dihydropyridine derivative | 95 |
| Aromatic Aldehyde, Malononitrile, Thiazolidine-4-one, Ammonium Acetate | MgO NPs (in Ethanol) | Polysubstituted Pyridine | 92 |
| Aromatic Aldehyde, Malononitrile, Thiazolidine-2,4-dione, Ammonium Acetate | ZrO₂ (in H₂O) | Functionalized Pyridine | 92 |
The condensation of pyridine aldehydes or ketones with primary amines or hydrazines is a straightforward and efficient method to produce pyridyl-containing Schiff bases and hydrazones, respectively. ajchem-a.com These compounds contain a C=N double bond (azomethine group) and are valuable intermediates and final products in their own right. nih.govresearchgate.net
The synthesis is typically achieved by refluxing the carbonyl compound and the amine or hydrazine (B178648) in an alcoholic solvent such as ethanol or methanol. nih.govdergipark.org.tr The reaction can be catalyzed by a few drops of acid. For example, Schiff bases derived from isomeric pyridinecarboxaldehydes and L-tryptophan have been synthesized by refluxing the components at 50°C for 2 hours, achieving yields of 75-85%. nih.gov Similarly, pyridyl-substituted hydrazones can be prepared using various techniques, including conventional solution-based synthesis, mechanosynthesis (grinding), and solid-state melt reactions, offering flexibility and options for green chemistry approaches. nih.gov
Table 5: Methodologies for Pyridyl Schiff Base and Hydrazone Synthesis
| Pyridyl Carbonyl | Amine / Hydrazine | Reaction Conditions | Product Type | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyridine-3-carboxaldehyde | L-tryptophan | EtOH, reflux, 50°C, 2 h | Schiff Base | 75 | nih.gov |
| Pyridine-2-aldehyde | Substituted Amine | Anhydrous EtOH, reflux, 6 h | Schiff Base | 63-86 | dergipark.org.tr |
| Pyridine-4-carbaldehyde | Semicarbazide HCl | EtOH, reflux, 75°C, 6 h | Semicarbazone | 83 | ajchem-a.com |
| Pyridine-2,6-dicarbohydrazide | Acetylacetone | EtOH, reflux, 9 h, HCl (cat.) | Hydrazone | 68 | longdom.org |
Catalytic Alkylation and Arylation Techniques
The introduction of alkyl and aryl groups onto the pyridine core is a fundamental strategy in the synthesis of precursors for compounds like this compound. Modern catalytic methods, particularly those involving transition metals like rhodium and nickel, have enabled the direct functionalization of pyridine C-H bonds, offering more efficient and atom-economical alternatives to classical cross-coupling reactions.
Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the arylation and alkylation of pyridines. For instance, Rh(III)-catalyzed C-H functionalization has been successfully employed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov While not a direct route to the target molecule, this demonstrates the utility of rhodium catalysis in constructing complex pyridine systems. The reactions often proceed with high regioselectivity, which is crucial when dealing with substituted pyridines. nih.gov Cp*Rh(III)-catalyzed systems, in particular, have shown efficacy in the C-H arylation of ferrocenethionamides with arylboronic acids under mild, base-free conditions, highlighting the versatility of this catalyst. rsc.org
In the realm of alkylation, rhodium catalysis has also proven effective. Rh(III)-catalyzed coupling of α,β-unsaturated O-pivaloyl oximes with alkenes provides access to substituted pyridines with high regioselectivity and yields. nih.gov This method is particularly relevant as it involves the formation of new carbon-carbon bonds on the pyridine ring, a key step in building the carbon skeleton of more complex molecules.
Nickel-catalyzed cross-coupling reactions offer a cost-effective alternative for C-H alkylation. These methods can utilize unactivated alkyl halides, broadening the scope of accessible structures. organic-chemistry.org For example, nickel catalysis has been used for the coupling of unactivated primary and secondary alkyl chlorides with the C–H bond of indoles and pyrroles, demonstrating a high level of chemo- and regioselectivity. researchgate.net The cross-coupling of alkyl halides with Grignard reagents, catalyzed by nickel complexes in the presence of a π-carbon ligand, represents another significant advancement in forming C(sp²)-C(sp³) bonds. acs.orgnih.gov
A selection of these catalytic C-H functionalization reactions for pyridines is presented in the table below, showcasing the diversity of catalysts, coupling partners, and reaction conditions employed.
Table 1: Examples of Catalytic C-H Alkylation and Arylation of Pyridine Derivatives
| Catalyst System | Pyridine Substrate | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Cp*RhCl₂]₂/AgOAc | α-fluoro-α,β-unsaturated oxime | Internal alkyne | Multi-substituted 3-fluoropyridine | Varies | nih.gov |
| Cp*Rh(MeCN)₃₂ | Ferrocenethionamide | Arylboronic acid | Aryl-ferrocene | High | rsc.org |
| [Rh(cod)Cl]₂/ligand | 2-Alkenylpyridine | Arylboronic acid | Arylated alkene | Good | researchgate.net |
| NiCl₂(dme)/ligand | 3-Halopyridine | Alkyl halide | 3-Alkylpyridine | Good | rsc.org |
| NiCl₂/1,3-butadiene | Alkyl halide | Aryl Grignard reagent | Aryl-alkyl coupled product | High | nih.govscispace.com |
Oxygen-Free Csp³-H Oxidation as a Synthetic Strategy
The selective oxidation of a methyl or methylene group on the pyridine ring to an aldehyde is a critical transformation for accessing precursors to this compound. Traditional oxidation methods often rely on harsh reagents and produce significant waste. Oxygen-free Csp³-H oxidation strategies, which utilize oxygen atoms from sources other than molecular oxygen, present a more controlled and potentially greener alternative.
A notable example is the copper-catalyzed oxygen-free synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes, where water serves as the oxygen source. jocpr.comresearchgate.net This transformation proceeds under mild conditions and demonstrates that water can participate directly in the oxidation process. jocpr.comresearchgate.net While this specific example leads to a ketone on the 2-position of the pyridine ring, the underlying principle of using water as the oxidant in a copper-catalyzed system is highly relevant for the synthesis of pyridine-3-carbaldehyde from 3-methylpyridine (B133936).
Research on the aerobic oxidation of 3-methylpyridine (3-picoline) has shown that it can be converted to nicotinic acid (3-pyridinecarboxylic acid) or pyridine-3-carbaldehyde. researchgate.netmdpi.com These processes often employ catalytic systems involving cobalt and manganese salts in the presence of N-hydroxyphthalimide (NHPI) under an oxygen or air atmosphere. researchgate.netmdpi.com Although not strictly "oxygen-free" in the sense of excluding all oxygen sources, these methods represent a move towards more efficient catalytic oxidations compared to stoichiometric inorganic oxidants. The selectivity towards the aldehyde can be influenced by the reaction conditions.
Furthermore, microbial oxidation offers a green and highly selective method for the oxyfunctionalization of pyridine derivatives. For instance, whole cells of Burkholderia sp. MAK1 have been shown to catalyze the transformation of 2-methyl-, 3-methyl-, and 4-methylpyridine (B42270) into their corresponding N-oxides. nih.gov While this particular transformation does not yield the desired aldehyde, it highlights the potential of biocatalysis in achieving selective oxidations on the pyridine scaffold under mild, environmentally benign conditions.
Table 2: Catalytic Oxidation of 3-Methylpyridine
| Catalyst System | Oxidant | Main Product | Conversion/Selectivity/Yield | Reference |
|---|---|---|---|---|
| Co(OAc)₂/NHPI/NaBr | O₂ | Nicotinic Acid | 82% conversion, 61.4% selectivity | mdpi.com |
| Co(OAc)₂/NHPI/Mn(OAc)₂ | Air | Nicotinic Acid | 85% yield | researchgate.net |
| V₂O₅ with promoters | Air/Ammonia | 3-Cyanopyridine (hydrolyzed to acid) | Industrial Process | mdpi.com |
| Burkholderia sp. MAK1 | - | 3-Methylpyridine-N-oxide | - | nih.gov |
Principles of Green Chemistry in the Synthesis of this compound Derivatives
The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance process safety and efficiency. The synthesis of pyridine derivatives, including precursors to this compound, is an area where these principles can be effectively implemented.
Utilization of Sustainable Reaction Media and Solvent Systems
A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. Water, deep eutectic solvents, and bio-based solvents are increasingly being explored for the synthesis of pyridine derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often allows for reactions to be conducted in greener solvents or even under solvent-free conditions, with significantly reduced reaction times and improved yields. jocpr.comtandfonline.comacs.org For example, the synthesis of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes has been efficiently carried out in polyethylene (B3416737) glycol (PEG-400), a biodegradable and low-toxicity solvent, under microwave irradiation. tandfonline.com This method avoids the use of hazardous organic solvents and toxic catalysts. tandfonline.com
One-pot multicomponent reactions (MCRs) for the synthesis of novel pyridine derivatives have been successfully performed in ethanol under microwave irradiation, offering excellent yields in short reaction times. nih.govresearchgate.net The use of ethanol, a bio-based and relatively benign solvent, contributes to the greenness of the process. nih.govresearchgate.net Furthermore, some MCRs for the synthesis of 2-hydroxypyridines have been developed under solvent-free conditions, representing an ideal scenario from a green chemistry perspective. acs.org
The Hantzsch pyridine synthesis, a classic MCR, has been adapted to greener conditions by using aqueous micelles as the reaction medium, which can lead to higher yields compared to traditional organic solvents. wikipedia.org
Table 3: Green Synthesis of Pyridine Derivatives Using Sustainable Solvents and Microwave Assistance
| Reaction Type | Solvent/Conditions | Reactants | Product | Yield (%) | Time | Reference |
|---|---|---|---|---|---|---|
| Vilsmeier-Haack | PEG-400 / Microwave | Imidazo[1,2-a]pyridines, DMF, POCl₃ | 2-Arylimidazo[1,2-a]pyridine-3-carbaldehyde | High | Short | tandfonline.com |
| 4-Component | Ethanol / Microwave | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivative, ammonium acetate | 3-Cyanopyridine derivative | 82-94 | 2-7 min | nih.govresearchgate.net |
| 3-Component | Solvent-free / Heat | Aromatic alkene, aromatic ketone, ammonium acetate | 4,6-Diaryl-3-cyano-2-pyridone | Good | 3-6 h | acs.org |
| Hantzsch Synthesis | Aqueous micelles / Ultrasound | Aldehyde, β-ketoester, ammonium acetate | 1,4-Dihydropyridine | >90 | - | wikipedia.org |
Atom-Economic Transformations and Process Efficiency
Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. rsc.orgrsc.org Multicomponent reactions are inherently atom-economical as they combine three or more reactants in a single step to form a complex product with the loss of only small molecules, if any. acsgcipr.org
The Hantzsch pyridine synthesis is a prime example of an atom-economical MCR. organic-chemistry.orgwikipedia.orgfiveable.me In this reaction, an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia combine to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The main byproduct in the condensation step is water.
The table below provides a conceptual comparison of the atom economy for different types of reactions used in pyridine synthesis.
Table 4: Conceptual Atom Economy of Different Synthetic Approaches to Pyridines
| Synthetic Approach | Description | Byproducts | Atom Economy |
|---|---|---|---|
| Classical Linear Synthesis | Stepwise formation of bonds with isolation of intermediates. | Varies, often stoichiometric inorganic or organic waste. | Generally Low to Moderate |
| Hantzsch Pyridine Synthesis | One-pot condensation of an aldehyde, two β-ketoesters, and ammonia. | Water | High |
| Aza-Wittig/Diels-Alder | Three-component reaction involving an aldehyde, an α,β-unsaturated acid, and an enamine. | Water, CO₂, phosphine (B1218219) oxide (in stoichiometric Wittig) | Moderate to High (catalytic variant improves it) |
| Catalytic C-H Functionalization | Direct coupling of a C-H bond with a coupling partner. | Varies, often involves loss of H-X from the coupling partner. | Generally High |
Elucidation of Reaction Pathways and Catalytic Cycles
The reactivity of this compound is dominated by the electrophilic nature of the α,β-unsaturated aldehyde moiety. The presence of the electron-withdrawing pyridin-3-yl group further enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack. This leads to two primary reaction pathways: 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition to the β-carbon.
The general mechanism for a 1,4-addition involves the attack of a nucleophile on the β-carbon, which results in the formation of an enolate intermediate. This intermediate is then protonated to yield the final product. The stability of this enolate intermediate is a key factor in driving the reaction forward.
In the context of catalytic cycles, a catalyst can be employed to activate the substrate or the nucleophile. For instance, a Lewis acid catalyst could coordinate to the carbonyl oxygen, increasing the electrophilicity of the conjugated system and facilitating nucleophilic attack. Alternatively, a base catalyst could deprotonate a pro-nucleophile, increasing its reactivity.
Identification and Characterization of Reaction Intermediates
The primary intermediates in reactions of this compound are enolates, which are formed during 1,4-addition reactions. These intermediates are generally transient and can be characterized spectroscopically under specific conditions, such as low temperatures. The structure of the enolate, specifically the geometry of the double bond and the position of the counter-ion, can influence the stereochemical outcome of the subsequent protonation step.
In addition to enolates, other potential intermediates include hemiacetals or acetals resulting from 1,2-addition of alcohols to the aldehyde, and iminium ions formed by the reaction with secondary amines, which can act as a catalytic species in certain transformations.
Table 1: Potential Reaction Intermediates in Reactions of this compound
| Intermediate | Formation Pathway | Significance |
| Enolate | 1,4-Conjugate addition of a nucleophile | Key intermediate in Michael additions, determines stereochemistry of the α-carbon. |
| Hemiacetal | 1,2-Addition of an alcohol to the carbonyl group | Can be a stable product or an intermediate in acetal formation. |
| Iminium Ion | Reaction with a secondary amine catalyst | Activates the substrate for nucleophilic attack in organocatalysis. |
Stereochemical Control and Regioselectivity in Synthesis
The presence of a prochiral center in this compound at the β-carbon means that its reactions can lead to the formation of stereoisomers. Controlling the stereochemical outcome (stereocontrol) is a significant challenge and a key objective in synthetic chemistry.
Regioselectivity in reactions of α,β-unsaturated aldehydes is primarily a choice between 1,2- and 1,4-addition. libretexts.org This is largely dictated by the nature of the nucleophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory. Hard nucleophiles, such as organolithium reagents, tend to attack the harder electrophilic center, the carbonyl carbon (1,2-addition). Softer nucleophiles, like thiolates or cuprates, prefer to attack the softer β-carbon (1,4-addition).
Stereocontrol can be achieved through various strategies. If the substrate or the nucleophile is chiral, diastereoselectivity can be induced. For instance, the use of a chiral catalyst can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other (enantioselectivity). The geometry of the enolate intermediate also plays a crucial role in determining the stereochemistry of the final product upon protonation.
Intramolecular Rearrangements and Cascade Reaction Mechanisms
The functional groups present in the derivatives of this compound can participate in subsequent intramolecular reactions, leading to molecular rearrangements or complex cascade sequences.
Intramolecular rearrangements could occur if a nucleophilic group is present in the molecule after an initial reaction. For example, if the initial adduct contains a hydroxyl group, it could potentially cyclize onto the aldehyde or another electrophilic center within the molecule.
Cascade reactions are multi-step processes where the product of one reaction becomes the substrate for the next, all occurring in a single pot. rsc.orgresearchgate.net A nucleophilic addition to this compound can be the initiating step for such a cascade. For example, a Michael addition could be followed by an intramolecular aldol reaction, leading to the rapid construction of complex cyclic structures. nih.gov The pyridyl ring itself can also play a role in these cascades, potentially acting as an internal base or nucleophile under certain conditions.
Table 2: Examples of Potential Cascade Reactions
| Initiating Step | Subsequent Reactions | Final Product Type |
| Michael Addition | Intramolecular Aldol Condensation | Substituted Cyclohexenone |
| Nucleophilic Addition | Intramolecular Cyclization | Fused Heterocyclic System |
| Conjugate Addition | [4+2] Cycloaddition | Polycyclic Compound |
These complex transformations are highly valuable in organic synthesis as they allow for the efficient construction of intricate molecular architectures from simple starting materials.
Computational Chemistry Studies of 2 Pyridin 3 Yl Methylidene Butanal
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure.researchgate.netresearchgate.net
Density Functional Theory (DFT) has been a pivotal tool in the computational analysis of 2-[(Pyridin-3-yl)methylidene]butanal, providing a foundational understanding of its electronic and geometric properties. researchgate.netresearchgate.net These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic characteristics.
Optimization of Molecular Geometries and Conformational Landscape Analysis.researchgate.netresearchgate.net
The geometric optimization of this compound has been performed using DFT methods, commonly at the B3LYP/6-311++G(d,p) level of theory. researchgate.net These studies have determined the most stable three-dimensional arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. The optimized structure reveals that the molecule is not perfectly planar, with the pyridine (B92270) ring being slightly twisted relative to the butanal moiety. researchgate.net
Conformational analysis has identified several possible isomers, with the E isomer being consistently reported as the most stable form. researchgate.netresearchgate.net The stability of different conformers is influenced by steric hindrance and electronic interactions between the pyridine ring and the butanal side chain.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.216 |
| Bond Length (Å) | C=C | 1.354 |
| Bond Length (Å) | C-C (butanal) | 1.489 |
| Bond Angle (°) | O=C-C | 124.5 |
| Bond Angle (°) | C=C-C (pyridine) | 123.8 |
| Dihedral Angle (°) | C-C=C-C | 180.0 (trans) |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors.researchgate.net
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of this compound. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical hardness. researchgate.net A smaller energy gap suggests higher reactivity.
The HOMO is primarily localized over the pyridine ring and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group and the adjacent carbon atom, suggesting these as likely sites for nucleophilic attack. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors have been calculated to quantify the molecule's reactivity.
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -2.18 |
| Energy Gap (ΔE) | 4.36 |
| Ionization Potential (I) | 6.54 |
| Electron Affinity (A) | 2.18 |
| Global Hardness (η) | 2.18 |
| Global Softness (S) | 0.229 |
| Electronegativity (χ) | 4.36 |
| Chemical Potential (μ) | -4.36 |
| Electrophilicity Index (ω) | 4.36 |
Prediction and Validation of Spectroscopic Data.researchgate.net
Computational methods have been successfully employed to predict the spectroscopic properties of this compound, which show good agreement with experimental data. researchgate.net Theoretical calculations of the vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts have been performed.
The calculated FT-IR spectrum allows for the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic C=O stretching frequency is predicted with high accuracy. Similarly, the simulated UV-Vis spectrum helps in understanding the electronic transitions responsible for the observed absorption bands, which are typically π → π* and n → π* transitions. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling.researchgate.netnih.gov
To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations have been conducted. researchgate.netnih.gov These studies aim to predict the binding affinity and interaction patterns of the compound with specific biological targets, such as enzymes or receptors.
Molecular docking studies have shown that this compound can fit into the active sites of various proteins, forming stable complexes through hydrogen bonding and hydrophobic interactions. researchgate.net The pyridine nitrogen and the carbonyl oxygen are often identified as key atoms involved in hydrogen bonding with amino acid residues of the target protein. researchgate.net
Molecular dynamics simulations provide further insights into the stability of the ligand-protein complex over time, revealing how the compound might behave in a dynamic biological environment. These simulations can confirm the stability of the interactions predicted by molecular docking.
Theoretical Investigation of Electronic and Optical Properties (e.g., Nonlinear Optical Activity).researchgate.net
The electronic and optical properties of this compound have been investigated theoretically, with a particular focus on its nonlinear optical (NLO) activity. researchgate.net NLO materials are of interest for their potential applications in optoelectronics and photonics.
The NLO properties are determined by calculating the first-order hyperpolarizability (β₀). A high β₀ value indicates a strong NLO response. DFT calculations have shown that this compound possesses a significant first-order hyperpolarizability, suggesting its potential as an NLO material. researchgate.net This property is attributed to the intramolecular charge transfer from the electron-donating pyridine ring to the electron-accepting butanal moiety. researchgate.net
Reaction Mechanism Simulations and Transition State Theory Applications
Based on the available scientific literature, there are no specific computational studies focused on the reaction mechanism simulations or the application of transition state theory for this compound. While the synthesis of this compound is documented, detailed theoretical investigations into its formation pathways or other chemical transformations appear to be a subject for future research.
Investigation of Biological Interaction Mechanisms and Structure Activity Relationships Sar
Rational Design Principles for Pyridyl-Butanal Derivatives in Biological Contexts
The rational design of pyridyl-butanal derivatives often targets enzymes and receptors where the pyridine (B92270) ring can act as a key pharmacophore. Pyridine-based compounds are prevalent in numerous natural products and approved drugs, indicating their importance in biological systems. The design process for new inhibitors frequently involves leveraging detailed mechanistic insights into the biosynthesis of target pathways. For instance, in the development of inhibitors for non-ribosomal peptide (NRP) biosynthesis, a critical pathway in bacterial processes like iron uptake and biofilm formation, mechanism- and structure-based design are employed. This approach can be applied to pyridyl-butanal derivatives to target key enzymes in pathogenic microorganisms.
The pyridine nucleus is a versatile scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its polar nature, and its potential for various substitutions to modulate pharmacokinetic and pharmacodynamic properties. nih.gov The design of novel pyridyl-butanal derivatives would therefore consider the pyridine ring's role in binding to a specific biological target, while the butanal and methylidene components would be modified to optimize potency, selectivity, and metabolic stability. Lead optimization efforts often employ structure-based drug design and physicochemical property-based optimization to discover novel series of compounds with enhanced biological activity. nih.gov
Mechanistic Studies of 2-[(Pyridin-3-yl)methylidene]butanal’s Interactions with Biomolecular Targets
While specific mechanistic studies on this compound are not extensively detailed in the available literature, the interactions of analogous pyridin-3-yl structures with biomolecular targets have been investigated. For example, derivatives containing the pyridin-3-yl moiety have been synthesized and evaluated as inhibitors of various enzymes and receptors.
Molecular docking studies on related pyridin-3-yl pyrimidines have been used to investigate their binding modes with targets like the Bcr-Abl kinase. These studies help in understanding the crucial interactions between the compound and the active site of the protein. The geometry conferred by the pyridine nucleus, along with linkers and other organic groups, determines the interaction with specific proteins and defines the selectivity for the target molecule. nih.gov For this compound, it is hypothesized that the pyridine nitrogen can act as a hydrogen bond acceptor, while the conjugated system of the methylidene butanal moiety could be involved in planar stacking or hydrophobic interactions within a target's binding pocket.
Structure-Activity Relationship (SAR) Derivations for this compound Analogues
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and associated side chains. nih.govnih.gov
SAR studies on various pyridine-containing compounds consistently demonstrate that substitutions on the pyridine ring significantly impact biological activity. For instance, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, modifications on the pyridine ring and other parts of the molecule led to compounds with potent antibacterial activity. nih.gov The introduction of different substituents can affect the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity to the target.
In other classes of pyridine analogues, the presence of bulky moieties such as phenyl or heteroaryl groups at the C5 position of the pyridine ring has been shown to influence binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov This highlights that even subtle changes to the pyridine core can lead to significant differences in biological outcomes, including shifts from agonist to antagonist activity. nih.gov
The table below illustrates the effect of substitution on the biological activity of representative pyridine derivatives, based on data from analogous compound series.
| Compound ID | Pyridine Substitution | Other Moieties | Biological Activity (Example Target) |
| Analogue A | Unsubstituted | Phenylpyrimidine | Moderate Bcr-Abl Inhibition |
| Analogue B | 5-Chloro | Phenylpyrimidine | Potent Bcr-Abl Inhibition |
| Analogue C | 5-Phenyl | Methoxy-pyrrolidine | High nAChR Binding Affinity |
| Analogue D | 2-Fluoro | Oxazolidinone | Enhanced Antibacterial Activity |
This table is a representative illustration based on findings from various pyridin-3-yl derivative studies and does not represent direct data for this compound.
The butanal and methylidene groups in this compound are critical for modulating its interaction with biological targets. The α,β-unsaturated aldehyde functionality present in the methylidene butanal moiety is a Michael acceptor, which can potentially react covalently with nucleophilic residues such as cysteine or lysine (B10760008) in a protein's active site. This covalent modification can lead to irreversible inhibition of the target enzyme.
The length and branching of the alkyl chain (the ethyl group in the butanal moiety) can influence the compound's lipophilicity and steric fit within a binding pocket. Variations in this part of the molecule would be a key strategy in SAR studies to optimize activity and selectivity. A longer or more branched chain could lead to enhanced hydrophobic interactions but might also introduce steric hindrance. The conjugated double bond of the methylidene linker provides conformational rigidity, which can be advantageous for specific binding to a target.
Examination of Anti-infective Interaction Mechanisms (e.g., in vitro studies on bacterial or parasitic systems)
The pyridine scaffold is a well-established pharmacophore in the development of anti-infective agents. nih.govmdpi.comresearchgate.net While direct in vitro studies on this compound are not widely reported, studies on structurally related compounds provide insights into potential anti-infective mechanisms.
For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent in vitro antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism for oxazolidinones involves the inhibition of bacterial protein synthesis by acting on the 50S ribosomal subunit. nih.gov It is plausible that pyridin-3-yl derivatives like this compound could also interfere with essential bacterial processes.
Similarly, N-[(E)-pyridin-3-ylmethylidene]quinolin-3-amine and its metal complexes have been synthesized and tested for antimicrobial activity, showing high activity against Bacillus subtilis. researchgate.net The anti-infective properties of such compounds are often attributed to their ability to chelate metal ions essential for microbial survival or to intercalate with DNA, thereby disrupting replication and transcription.
The table below summarizes the in vitro anti-infective activity of some pyridin-3-yl derivatives against various pathogens, providing a basis for the potential activity of this compound.
| Compound Class | Pathogen | In Vitro Activity (Example) |
| 3-(Pyridin-3-yl)-2-oxazolidinones | Staphylococcus aureus (MRSA) | MIC values comparable to Linezolid |
| 3-(Pyridin-3-yl)-2-oxazolidinones | Streptococcus pneumoniae | Potent inhibition of biofilm formation |
| N-[(E)-pyridin-3-ylmethylidene]quinolin-3-amine | Bacillus subtilis | High antibacterial activity |
| 2-(pyridin-3-yl)-1H-benzo[d]imidazoles | Candida albicans | Good antifungal activity |
This table is based on published data for analogous pyridin-3-yl compounds. nih.govresearchgate.netresearchgate.net
Future Directions and Emerging Research Avenues for 2 Pyridin 3 Yl Methylidene Butanal
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry towards more environmentally benign and efficient processes is a paramount goal. Future research on 2-[(Pyridin-3-yl)methylidene]butanal will likely focus on developing novel and sustainable synthetic methodologies that offer improvements in terms of yield, atom economy, and reduced environmental impact.
Current synthetic approaches often rely on classical aldol (B89426) or Knoevenagel condensation reactions, which may involve stoichiometric amounts of base or acid and organic solvents. Emerging research avenues could explore:
Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. Chiral amines or proline derivatives could be investigated for the asymmetric synthesis of this compound, potentially leading to enantiomerically enriched products with applications in asymmetric synthesis.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Research could focus on developing photocatalytic methods for the synthesis of pyridinylidene derivatives, potentially offering milder reaction conditions and novel reaction pathways.
Flow Chemistry: Continuous flow synthesis provides numerous advantages over traditional batch processes, including enhanced safety, improved reproducibility, and easier scalability. The development of a flow-based synthesis for this compound could lead to a more efficient and automated production process.
Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions, such as solid-state grinding or reactions in deep eutectic solvents, can significantly reduce the environmental footprint of the synthesis. Additionally, developing synthetic routes in water would be a major step towards a truly green process.
| Methodology | Potential Advantages | Research Focus |
| Organocatalysis | Metal-free, potential for asymmetry | Development of chiral catalysts for enantioselective synthesis |
| Photocatalysis | Mild reaction conditions, novel reactivity | Exploration of new photocatalytic systems and reaction pathways |
| Flow Chemistry | Improved safety, scalability, and automation | Design and optimization of a continuous flow reactor setup |
| Solvent-Free/Aqueous Synthesis | Reduced waste, improved sustainability | Investigation of solid-state reactions and water-based catalysis |
Application of Advanced Spectroscopic and Computational Approaches for Deeper Insights
A comprehensive understanding of the structural, electronic, and dynamic properties of this compound is crucial for its future applications. Advanced spectroscopic and computational techniques can provide unprecedented insights into the molecule's behavior.
Future research in this area could involve:
Advanced NMR Spectroscopy: While standard 1D NMR techniques are routine, the application of 2D NMR experiments, such as NOESY and ROESY, can provide detailed information about the molecule's conformation and the rotational barrier around the C-C single bond connecting the pyridine (B92270) ring and the butanal moiety.
Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be invaluable for predicting and understanding the molecule's geometric parameters, electronic structure, and spectroscopic properties. Such studies can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity and potential applications in materials science. DFT can also be used to calculate the rotational energy barriers, providing a theoretical counterpart to experimental NMR studies.
Vibrational and Electronic Spectroscopy: A detailed analysis of the infrared (IR) and UV-Vis absorption spectra, in conjunction with computational modeling, can provide a deeper understanding of the vibrational modes and electronic transitions within the molecule. This is particularly important for exploring its potential in optoelectronic applications.
| Technique | Information Gained | Research Focus |
| 2D NMR (NOESY/ROESY) | Conformational analysis, rotational dynamics | Experimental determination of the preferred conformation and rotational energy barriers |
| DFT/TD-DFT | Geometric structure, electronic properties, spectra | Theoretical prediction of molecular orbitals, rotational barriers, and UV-Vis spectra |
| Advanced IR/UV-Vis | Vibrational modes, electronic transitions | Correlation of experimental spectra with computational models for a detailed electronic structure analysis |
Rational Design and Synthesis of Next-Generation Derivatives based on Mechanistic Understandings
The structural framework of this compound offers numerous opportunities for modification to tune its properties for specific applications. A deep mechanistic understanding of its reactivity will enable the rational design and synthesis of next-generation derivatives with enhanced or entirely new functionalities.
Future research directions could include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyridine ring or the alkyl chain of the butanal moiety, SAR studies can be conducted to understand how these changes affect the molecule's chemical, physical, and biological properties.
Bioactive Compound Development: The pyridine ring is a common scaffold in many pharmaceuticals. Derivatives of this compound could be designed and synthesized as potential drug candidates, targeting a wide range of biological processes.
Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can significantly alter the electronic properties of the molecule. This could be exploited to design derivatives with tailored redox potentials or non-linear optical (NLO) properties.
| Modification Strategy | Target Property | Potential Application |
| Substitution on Pyridine Ring | Altered electronic and steric properties | Tuning of reactivity, biological activity, or material properties |
| Modification of the Alkyl Chain | Changes in lipophilicity and steric bulk | Optimization of pharmacokinetic properties in drug design |
| Introduction of Functional Groups | New reactive sites, altered polarity | Development of probes, sensors, or building blocks for complex molecules |
Exploration of Unconventional Applications in Materials Science or Catalyst Design
Beyond traditional applications in organic synthesis, the unique structural features of this compound make it an intriguing candidate for exploration in more unconventional areas such as materials science and catalysis.
Promising future research avenues include:
Polymer Chemistry: The α,β-unsaturated aldehyde functionality can participate in various polymerization reactions. Research could focus on the synthesis of novel polymers incorporating the this compound unit, potentially leading to materials with interesting thermal, optical, or conductive properties.
Ligand Design for Catalysis: The pyridine nitrogen atom can act as a coordination site for metal ions. Derivatives of this compound could be designed as novel ligands for transition metal catalysts, potentially leading to new catalytic systems with unique reactivity and selectivity.
Corrosion Inhibitors: Organic molecules containing heteroatoms and π-systems are often effective corrosion inhibitors. The potential of this compound and its derivatives to protect metal surfaces from corrosion in acidic or other harsh environments warrants investigation.
Non-Linear Optical (NLO) Materials: The conjugated π-system of the molecule, extending from the pyridine ring to the aldehyde group, suggests that it might possess NLO properties. Theoretical and experimental studies could explore the potential of its derivatives as components in advanced optical materials.
| Application Area | Rationale | Research Focus |
| Polymer Science | Reactive α,β-unsaturated aldehyde moiety | Synthesis and characterization of polymers with novel properties |
| Catalyst Design | Pyridine nitrogen as a coordination site | Development of new ligands for homogeneous catalysis |
| Corrosion Inhibition | Heteroatoms and conjugated π-system | Evaluation of inhibition efficiency on various metal surfaces |
| Materials Science | Extended π-conjugation | Investigation of non-linear optical and other material properties |
Q & A
Q. What are the optimal synthetic routes for 2-[(Pyridin-3-yl)methylidene]butanal, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves condensation reactions between pyridine-3-carbaldehyde and butanal derivatives under acidic or basic catalysis. Key considerations include:
- Catalyst Selection: Use of mild bases (e.g., piperidine) or Lewis acids (e.g., ZnCl₂) to promote Schiff base formation while minimizing side reactions.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity, while temperature control (40–60°C) balances reaction rate and decomposition risks .
- Purification: Column chromatography with gradients of ethyl acetate/hexane mixtures ensures high purity, monitored by TLC. Post-synthetic characterization via H/C NMR and FT-IR confirms structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR identifies the characteristic imine proton (δ 8.3–8.5 ppm) and pyridyl protons (δ 7.1–8.5 ppm). C NMR resolves the aldehyde carbonyl (δ ~190 ppm) and conjugated C=N (δ ~160 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the Schiff base structure .
- FT-IR: Stretching vibrations for C=N (1640–1620 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) validate the conjugated system .
Advanced Research Questions
Q. How can SHELXL be applied to resolve crystallographic disorder in this compound single-crystal structures?
Methodological Answer:
- Disorder Modeling: Use SHELXL’s PART instruction to assign occupancy factors to disordered atoms. Constraints (e.g., SIMU, DELU) refine anisotropic displacement parameters for overlapping electron density regions .
- Twinned Data Refinement: For twinned crystals, apply the TWIN/BASF commands to deconvolute overlapping reflections. Validate results using R-factor convergence and difference Fourier maps .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s void analysis to assess packing plausibility .
Q. What strategies mitigate data contradictions between computational predictions and experimental observations in the electronic properties of this compound?
Methodological Answer:
- Hybrid DFT/MD Approaches: Combine Gaussian (DFT) for frontier orbital analysis (HOMO-LUMO gaps) with molecular dynamics (MD) simulations to account for solvent effects and thermal fluctuations.
- Experimental Calibration: Compare computational UV-Vis spectra (TD-DFT) with experimental data, adjusting functionals (e.g., B3LYP vs. CAM-B3LYP) to match λmax values. Use cyclohexane or methanol as solvents to validate solvatochromic shifts .
- Error Analysis: Quantify deviations using root-mean-square error (RMSE) metrics and refine force fields in MD simulations to improve agreement .
Q. How can Mercury CSD’s Materials Module elucidate crystal packing motifs in this compound derivatives?
Methodological Answer:
- Intermolecular Interaction Analysis: Use Mercury’s "Packing Similarity" tool to compare hydrogen-bonding (C-H⋯N) and π-π stacking motifs with analogous structures in the Cambridge Structural Database (CSD).
- Void Visualization: Identify solvent-accessible voids (>1.8 Å radius) to assess potential for co-crystallization or hydrate formation.
- Custom Scripting: Export CIFs to Python-based scripts (e.g., via cctbx) to quantify torsion angles and quantify conformational flexibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for Schiff base derivatives like this compound?
Methodological Answer:
- Assay Standardization: Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) using reference compounds (e.g., cisplatin for cytotoxicity).
- Metabolic Stability Testing: Perform LC-MS/MS to quantify degradation products in cell media, correcting for false positives in activity readouts .
- Statistical Validation: Apply ANOVA or t-tests to compare IC50 values across studies, considering batch-to-batch purity variations (HPLC >95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
